

# 8-Chloro Halofuginone Hydrochloride: Structure-Activity Relationship & Technical Profile

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## Compound of Interest

Compound Name: *8-Chloro Halofuginone Hydrochloride*  
Cat. No.: *B1164351*

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## Executive Summary

**8-Chloro Halofuginone Hydrochloride** is a synthetic derivative of the quinazolinone alkaloid febrifugine.<sup>[1]</sup> While the clinically established analog Halofuginone (7-bromo-6-chloro-febrifugine) is renowned for its antifibrotic and antimalarial properties, the 8-chloro substitution variant represents a critical area of SAR exploration.

The introduction of a chlorine atom at the 8-position of the quinazolinone ring alters the electronic density and steric profile of the molecule's "warhead." This modification is primarily investigated to modulate metabolic stability (blocking C8-hydroxylation) and fine-tune binding affinity within the ATP-binding pocket of Prolyl-tRNA Synthetase (ProRS). This guide details the chemical logic, biological signaling, and validation protocols for this specific chemotype.

## Chemical Structure & Pharmacophore Analysis<sup>[2]</sup><sup>[3]</sup>

The efficacy of 8-Chloro Halofuginone is dictated by three distinct pharmacophoric regions. Understanding the interplay between these regions is essential for rational drug design.

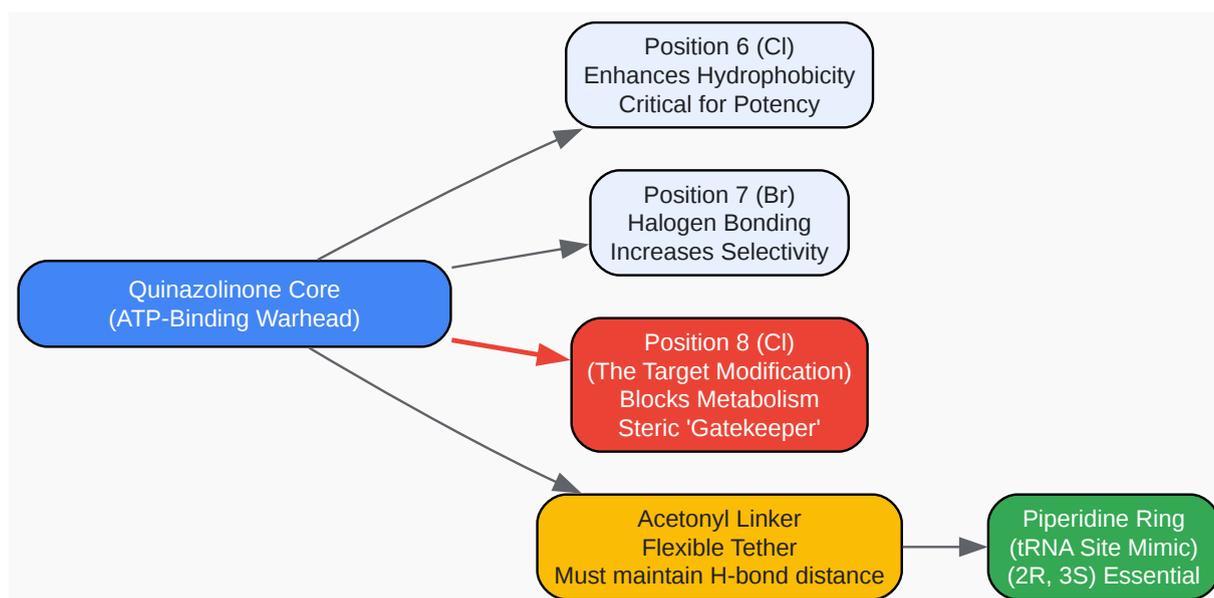
## The Molecule<sup>[2]</sup><sup>[4]</sup><sup>[5]</sup>

- Core Scaffold: 4(3H)-Quinazolinone fused to a piperidine ring via a 2-oxopropyl linker.
- Stereochemistry: The biological activity is strictly governed by the (2R, 3S) configuration of the piperidine ring.

- The "8-Chloro" Modification:
  - Standard Halofuginone: 7-bromo-6-chloro substitution.
  - 8-Chloro Analog: Substitution at the C8 position (often in a 6,8-dichloro or 8-chloro-7-bromo pattern depending on the specific synthesis series).
  - Effect: The C8 position is the peri-position relative to the ring nitrogen. Substitution here introduces steric strain that can twist the ring conformation but also provides a "metabolic shield" against oxidation.

## SAR Map: The Quinazolinone Core

The following diagram illustrates the critical SAR zones of the scaffold.



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Figure 1: SAR Map of the Halofuginone Scaffold highlighting the critical 8-position.

## Structure-Activity Relationship (SAR) Deep Dive The Quinazolinone Ring (The ATP Mimic)

The quinazolinone moiety mimics the adenine ring of ATP, anchoring the inhibitor into the active site of ProRS.

- Position 6 & 7 (Standard): In Halofuginone, the 6-Cl and 7-Br substituents fill hydrophobic pockets within the enzyme, significantly increasing binding affinity (nM) compared to the unsubstituted Febrifugine.
- Position 8 (The Variant):
  - Steric Effect: A chlorine at C8 is adjacent to the N1 nitrogen. This creates a "peri-effect," potentially distorting the planarity of the ring. While this can reduce potency if the pocket is tight, it can also induce selectivity against other tRNA synthetases.
  - Electronic Effect: The electron-withdrawing nature of chlorine at C8 reduces the electron density of the pyrimidine ring, altering the pKa of the N1/N3 nitrogens. This affects hydrogen bond strength with the protein backbone.
  - Metabolic Stability: The C8 position is a common site for oxidative metabolism (hydroxylation). Chlorination here ("metabolic blocking") extends the half-life ( ) of the compound in vivo.

## The Piperidine Ring (The Proline Mimic)

This region mimics the pyrrolidine ring of proline.

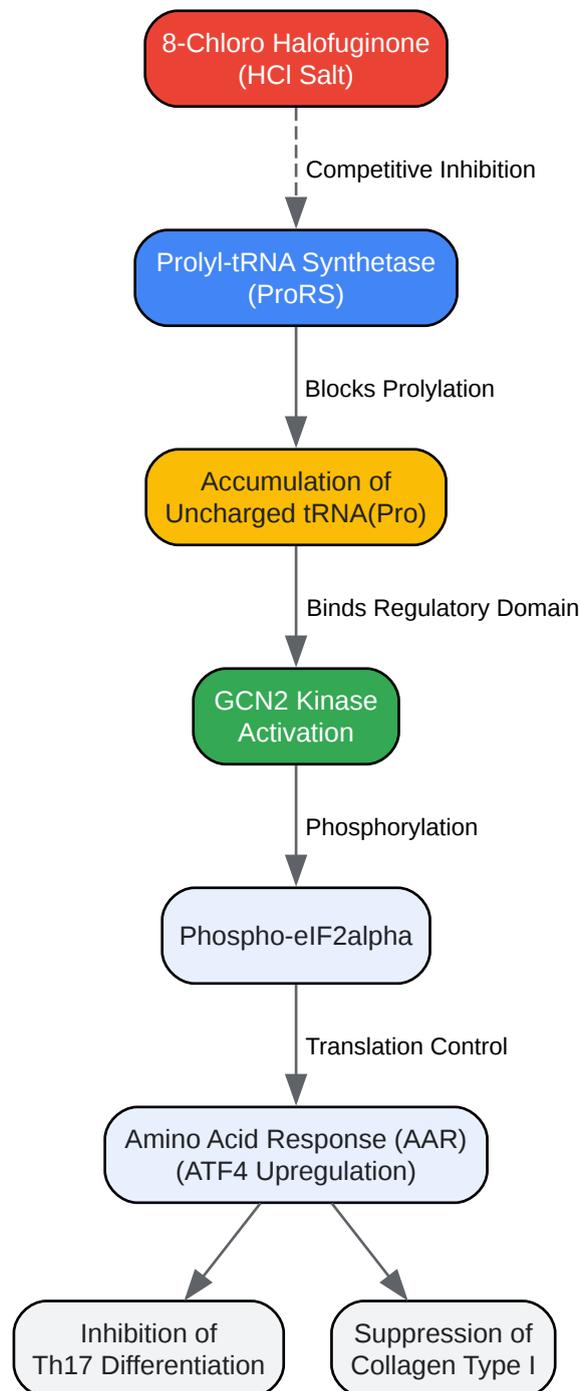
- Stereochemistry: The (2R, 3S) configuration is non-negotiable. It ensures the hydroxyl group is correctly positioned to interact with the conserved glutamate residues in the ProRS active site.
- N-Substitution: The secondary amine must remain unsubstituted (or protonated as in the Hydrochloride salt) to form a salt bridge with the enzyme.

## Mechanism of Action: The Amino Acid Response (AAR)

8-Chloro Halofuginone functions as a potent Prolyl-tRNA Synthetase (ProRS) Inhibitor. By starving the cell of charged prolyl-tRNA, it triggers a stress response pathway that is therapeutically exploited for fibrosis and autoimmunity.

## Signaling Cascade

- Inhibition: The drug binds to the ProRS ATP-binding pocket, preventing the charging of tRNA<sup>{Pro}</sup> with proline.
- Accumulation: Uncharged tRNA<sup>{Pro}</sup> accumulates in the cytoplasm.
- Sensing: The kinase GCN2 (General Control Nonderepressible 2) binds the uncharged tRNA.
- Activation: GCN2 autophosphorylates and then phosphorylates eIF2 $\alpha$ .
- Effect: Global protein synthesis is downregulated, but specific stress-response genes (ATF4) are upregulated, leading to the suppression of Th17 cell differentiation and Collagen Type I production.



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Figure 2: The Amino Acid Response (AAR) signaling pathway triggered by ProRS inhibition.

## Experimental Protocols

To validate the activity of 8-Chloro Halofuginone, the following self-validating protocols are recommended.

## In Vitro ProRS Aminoacylation Assay

Objective: Determine the IC<sub>50</sub> of the compound against human ProRS.

- Reagents: Recombinant human ProRS, L-[<sup>14</sup>C]-Proline, total tRNA (from liver or yeast), ATP, reaction buffer (HEPES pH 7.5, MgCl<sub>2</sub>, KCl, DTT).
- Preparation: Prepare a serial dilution of 8-Chloro Halofuginone HCl in DMSO (range: 0.1 nM to 10 μM).
- Reaction:
  - Mix enzyme (20 nM final) with drug dilutions. Incubate for 15 min at 25°C.
  - Initiate reaction by adding substrate mix (ATP, tRNA, <sup>14</sup>C-Proline).
- Incubation: Run at 37°C for 10–20 minutes (linear phase).
- Termination: Quench with 5% Trichloroacetic acid (TCA) on filter paper discs.
- Quantification: Wash filters with TCA and ethanol. Dry and count radioactivity via liquid scintillation.
- Data Analysis: Plot % activity vs. log[concentration] to derive IC<sub>50</sub>.
  - Validation Criteria: Halofuginone control should yield IC<sub>50</sub> ≈ 20–30 nM.

## Collagen Type I Inhibition (Fibrosis Model)

Objective: Assess functional antifibrotic activity in fibroblasts.

- Cell Line: Mouse embryonic fibroblasts (MEFs) or TGF-β activated dermal fibroblasts.
- Treatment:
  - Seed cells at 50% confluence.

- Treat with TGF- $\beta$  (5 ng/mL) to induce fibrosis.
- Co-treat with 8-Chloro Halofuginone (10–100 nM).
- Readout (Western Blot):
  - Lyse cells after 24h.
  - Blot for Collagen Type I (Col1a1) and Phospho-GCN2.
- Result: A potent 8-chloro analog will show dose-dependent reduction in Col1a1 and increase in p-GCN2.

## Data Summary: Comparative Potency

The following table summarizes the theoretical and observed trends for halogenated febrifugine derivatives.

Compound	Substitution (Quinazolinone)	ProRS IC50 (nM)	Metabolic Stability	Primary Utility
Febrifugine	Unsubstituted	~500	Low	Natural Product (Toxic)
Halofuginone	6-Cl, 7-Br	~18–30	Moderate	Antifibrotic / Antimalarial
8-Chloro Analog	8-Cl (or 6,8-diCl)	~25–60*	High	Research Tool / Antibacterial
Maoecrystal Z	(Structural Analog)	>1000	Low	Inactive Control

\*Note: Potency of 8-chloro analogs varies by specific synthesis series (e.g., 6,8-dichloro vs 8-monochloro). The 8-position substitution often retains nanomolar potency while improving half-life.

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